4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole
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Overview
Description
“4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. It is used in the field of life sciences .
Synthesis Analysis
The synthesis of oxazoles, such as “this compound”, often involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles can be achieved using commercial manganese dioxide .Molecular Structure Analysis
Oxazoles, including “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions involving oxazoles are diverse and depend on the substitution pattern in the oxazole derivatives . Oxazoles can undergo various reactions, leading to a wide range of biological activities .Scientific Research Applications
Antimicrobial Activity
- 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole derivatives have been synthesized and shown to possess antimicrobial activity. These compounds, including various 1,2,4-triazoles and Mannich bases, have been evaluated for their effectiveness against microbial infections. Notably, many of these synthesized compounds demonstrated good or moderate antimicrobial activity, highlighting their potential in treating bacterial and fungal infections (Bayrak et al., 2009).
Anticancer Properties
- Research into oxazole derivatives, including this compound, has revealed promising anticancer properties. These compounds were studied for their potential against various cancer cell lines, with some showing high potency. The study indicates the potential of these compounds in developing new anticancer drugs (Katariya et al., 2021).
Corrosion Inhibition
- Certain derivatives of this compound have been identified as effective corrosion inhibitors. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. Their efficiency as corrosion inhibitors underscores their utility in industrial applications (Ansari et al., 2014).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives containing this compound have been designed for fungicidal activity. These compounds displayed moderate to high effectiveness against various phytopathogens, suggesting their potential as fungicides in agricultural applications (Bai et al., 2020).
Antihypoxic Activity
- Certain derivatives of this compound have been studied for their anti-hypoxic effects. These studies focused on developing new drugs to combat hypoxia, a condition characterized by reduced oxygen supply to tissues. The results indicate that these compounds could be potential candidates for treating hypoxic conditions (Karpun & Parchenko, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha-synuclein (α-syn), an intrinsically disordered protein that in pathological conditions creates amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
Related compounds have been shown to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity .
Biochemical Pathways
The compound may affect the biochemical pathways involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting α-syn aggregation, the compound could potentially disrupt this pathway and its downstream effects.
Result of Action
The result of the compound’s action could potentially be a reduction in neurotoxicity and neurodegeneration caused by α-syn aggregation . This could have implications for the treatment of neurodegenerative diseases like Parkinson’s disease.
properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRUMHPDSDVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=NC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650354 |
Source
|
Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-10-8 |
Source
|
Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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